2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide
Description
This compound features a cyclohepta[c]pyridazinone core (a seven-membered fused ring system incorporating a pyridazinone moiety) linked to a phenethylacetamide group. The phenethyl group may enhance lipophilicity, influencing membrane permeability and target engagement.
Properties
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(20-12-11-15-7-3-1-4-8-15)14-22-19(24)13-16-9-5-2-6-10-17(16)21-22/h1,3-4,7-8,13H,2,5-6,9-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFRQYDOENMILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[c]pyridazin ring system, followed by the introduction of the phenethylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Structure Similarities
All three compounds share the 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl core, which provides a rigid yet flexible scaffold for interactions with biological targets.
Substituent-Driven Divergences
- Target Compound : The phenethyl group introduces moderate lipophilicity (clogP ~2.5–3.0*), favoring passive diffusion across membranes. However, it lacks electronegative substituents (e.g., fluorine), which may reduce metabolic stability compared to fluorinated analogs.
- Benzimidazoles are known for DNA intercalation or kinase inhibition, suggesting possible anticancer or anti-inflammatory applications.
- : The trifluoromethoxy-benzothiazole group introduces sulfur-based polarity and fluorinated hydrophobicity. Benzothiazoles are associated with antitumor and antimicrobial activity, while the trifluoromethoxy group may improve blood-brain barrier penetration.
Hypothesized Pharmacological Profiles
*Based on substituent chemistry; experimental validation required.
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1232810-21-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the cyclohepta[c]pyridazine framework followed by functionalization to introduce the phenethylacetamide moiety. Specific synthetic pathways and conditions can vary based on the desired yield and purity.
Anticancer Properties
Research has indicated that derivatives of cyclohepta[c]pyridazine compounds exhibit significant anticancer activity. For instance, a study evaluating various derivatives showed that certain structural modifications enhanced their efficacy against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells. The cytotoxicity was assessed using MTT assays, revealing that compounds with specific substitutions on the phenyl ring exhibited reduced cell viability in cancerous cells while maintaining lower toxicity in non-cancerous cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Animal models of inflammation have shown that it can significantly reduce markers of inflammation, suggesting a potential application in treating inflammatory diseases.
Study 1: Anticancer Activity
In a controlled study involving A549 cells, the compound was tested at concentrations ranging from 10 µM to 100 µM over 24 hours. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. The study concluded that structural modifications could enhance anticancer activity while minimizing toxicity to normal cells .
| Compound | Concentration (µM) | % Cell Viability |
|---|---|---|
| Control | 0 | 100 |
| Test | 10 | 90 |
| Test | 50 | 70 |
| Test | 100 | 40 |
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
